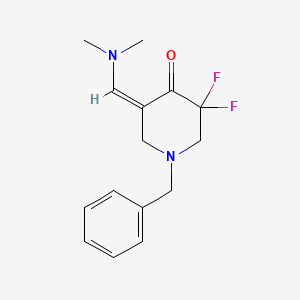
1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one is a synthetic organic compound characterized by its unique piperidine ring structure with difluoromethylene and dimethylaminomethylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of Difluoromethylene Group: The difluoromethylene group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of Dimethylaminomethylene Group: The dimethylaminomethylene group is added through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluoromethylene group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one involves its interaction with specific molecular targets. The difluoromethylene group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The dimethylaminomethylene group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Lacks the difluoromethylene and dimethylaminomethylene groups, resulting in different chemical properties and biological activities.
3,3-Difluoro-4-piperidone: Contains the difluoromethylene group but lacks the benzyl and dimethylaminomethylene groups.
N,N-Dimethyl-4-piperidone: Contains the dimethylaminomethylene group but lacks the benzyl and difluoromethylene groups.
Uniqueness
1-Benzyl-5-((dimethylamino)methylene)-3,3-difluoropiperidin-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethylene and dimethylaminomethylene groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal chemistry applications.
Properties
Molecular Formula |
C15H18F2N2O |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
(5Z)-1-benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one |
InChI |
InChI=1S/C15H18F2N2O/c1-18(2)9-13-10-19(11-15(16,17)14(13)20)8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3/b13-9- |
InChI Key |
NCKWGEXCJHQPNY-LCYFTJDESA-N |
Isomeric SMILES |
CN(C)/C=C\1/CN(CC(C1=O)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C=C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















